molecular formula C7H8F2N2S B13274516 2-(Difluoromethylthio)-4,6-dimethylpyrimidine

2-(Difluoromethylthio)-4,6-dimethylpyrimidine

Cat. No.: B13274516
M. Wt: 190.22 g/mol
InChI Key: RYDMJZBQXDNFOA-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of 4,6-dimethylpyrimidine with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-[(methyl)sulfanyl]-4,6-dimethylpyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(Difluoromethyl)sulfanyl]phenol
  • 2-[(Difluoromethyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • N,N-Dimethylacetamide compound with 2-[(difluoromethyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness: 2-[(Difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F2N2S

Molecular Weight

190.22 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C7H8F2N2S/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3,6H,1-2H3

InChI Key

RYDMJZBQXDNFOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(F)F)C

Origin of Product

United States

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